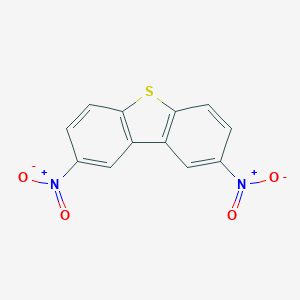

2,8-Dinitrodibenzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-dinitrodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQHOWOVMXIROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404242 | |

| Record name | 2,8-dinitrodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109041-38-5 | |

| Record name | 2,8-dinitrodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Dinitrodibenzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,8-Dinitrodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2,8-dinitrodibenzothiophene, a key heterocyclic compound. The document details the strategic considerations behind its synthetic pathway, primarily through the electrophilic nitration of dibenzothiophene. It offers a meticulous, step-by-step protocol for its preparation and purification. Furthermore, this guide elaborates on the critical characterization techniques, including spectroscopy and physical property analysis, necessary to confirm the compound's identity and purity. The content is structured to deliver not only procedural instructions but also the underlying scientific principles, ensuring a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of Dibenzothiophene and its Nitro Derivatives

Dibenzothiophene (DBT) is an organosulfur compound composed of two benzene rings fused to a central thiophene ring.[1] This tricyclic heterocyclic structure is a prevalent motif in various fields, from materials science to medicinal chemistry. The introduction of nitro groups onto the dibenzothiophene scaffold, as in this compound, significantly modifies its electronic properties and reactivity, opening avenues for its application as a versatile building block in the synthesis of novel functional materials and potential pharmaceutical agents. The electron-withdrawing nature of the nitro groups makes the aromatic rings electron-deficient, influencing the molecule's potential in organic electronics and serving as a precursor for further chemical transformations.

Strategic Synthesis: The Nitration of Dibenzothiophene

The primary route for the synthesis of this compound is the direct nitration of dibenzothiophene. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired disubstitution at the 2 and 8 positions.

Mechanistic Rationale

Dibenzothiophene is an electron-rich aromatic system that readily undergoes electrophilic substitution. The sulfur atom in the thiophene ring directs electrophilic attack to the positions para to it, which are the 2 and 8 positions. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of strong acids, which then attacks the electron-rich positions of the dibenzothiophene ring.

Causality in Experimental Design

The choice of nitrating agent and reaction conditions is paramount to achieving the desired product with high yield and purity. A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The reaction temperature must be carefully controlled to prevent over-nitration or the formation of undesired isomers.

Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Dibenzothiophene | C₁₂H₈S | 184.26 | >98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | >99.5% |

| Ethanol | C₂H₅OH | 46.07 | 95% |

Step-by-Step Procedure

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve a specific amount of dibenzothiophene in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise to the stirred dibenzothiophene solution, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and water.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with copious amounts of water until the filtrate is neutral, followed by a wash with cold ethanol to remove impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or a mixture of dimethylformamide and water, to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven.

Comprehensive Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical Properties

The synthesized compound should be a crystalline solid. Key physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₆N₂O₄S[2] |

| Molecular Weight | 274.25 g/mol [2][3] |

| Melting Point | 336-337 °C[3] |

| Appearance | Crystalline Solid |

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂) symmetric and asymmetric stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. A KBr wafer is a common technique for sample preparation.[2][3]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the aromatic protons. Due to the symmetry of the 2,8-disubstituted product, a specific pattern of signals is expected.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the aromatic rings, confirming the substitution pattern.

4.2.3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of this compound (274.25 g/mol ).[2]

Safety and Handling

This compound is a chemical that should be handled with care. It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By understanding the rationale behind the experimental choices and employing a systematic approach to characterization, researchers can confidently prepare and verify this important chemical intermediate. The protocols and data presented herein serve as a valuable resource for professionals engaged in chemical synthesis, materials science, and drug development.

References

-

Gilman, H., & Wilder, G. R. (1955). The Nitration of Some 2- and 3-Amino Derivatives of Dibenzothiophene. Journal of the American Chemical Society, 77(24), 6644–6646. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4558365, this compound. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

Wikipedia. (2023). Dibenzothiophene. [Link]

Sources

physicochemical properties of 2,8-Dinitrodibenzothiophene

An In-depth Technical Guide to the Physicochemical Properties of 2,8-Dinitrodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound built upon the dibenzothiophene core. The strategic placement of two nitro groups at the 2 and 8 positions significantly influences its electronic properties, reactivity, and potential biological activity. Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its application in medicinal chemistry, materials science, and toxicological studies. This guide provides a comprehensive overview of this compound, consolidating its structural, chemical, and physical data, while also offering insights into relevant experimental methodologies and safety considerations. The information presented herein is intended to serve as a foundational resource for professionals engaged in research and development involving this compound and its derivatives.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This section details the key identifiers and structural properties of this compound.

The molecule consists of a central thiophene ring fused to two benzene rings, with nitro groups substituted at the C2 and C8 positions. This substitution pattern is symmetric.

Table 1: Molecular Identifiers and Structural Formula

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 109041-38-5 | [1] |

| Molecular Formula | C₁₂H₆N₂O₄S | [1][2] |

| Molecular Weight | 274.25 g/mol | [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1[O-])C3=C(S2)C=CC(=C3)[O-] | [1] |

| InChI Key | VMQHOWOVMXIROE-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties: Computed and Experimental Data

A compound's physicochemical profile governs its behavior in both biological and chemical systems. Properties such as lipophilicity (LogP) and melting point are paramount for predicting absorption, distribution, metabolism, and excretion (ADME) in drug development, as well as for designing synthetic and purification protocols.

Computed Properties

Computational models provide valuable, rapid estimations of a molecule's properties, which are essential for initial screening and hypothesis generation. The data below is derived from established computational algorithms.[1]

Table 2: Computed Physicochemical Data for this compound

| Property | Value | Significance in Drug Development |

|---|---|---|

| XLogP3 | 3.9 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 120 Ų | Reflects the surface area occupied by polar atoms; a key factor in predicting cell permeability. |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds, impacting its interaction with biological targets. |

| Hydrogen Bond Acceptor Count | 4 (from nitro groups) | The nitro groups can act as hydrogen bond acceptors, influencing solubility and receptor binding. |

| Rotatable Bond Count | 0 | The rigid, fused-ring structure limits conformational flexibility. |

| Exact Mass | 274.00482785 Da | Used for high-resolution mass spectrometry identification.[1] |

Experimental Properties

Experimental data provides a real-world validation of the computed properties and is the gold standard for characterization.

Table 3: Experimental Physicochemical Data for this compound

| Property | Value | Method/Conditions | Source |

|---|---|---|---|

| Melting Point | 336-337 °C | Not specified | [2] |

| Physical Appearance | Crystalline solid (inferred) | Not specified |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, benzene, and chloroform.[3] | Based on the parent compound, dibenzothiophene. | |

The high melting point is indicative of a stable, planar molecule with strong intermolecular forces within its crystal lattice. The poor aqueous solubility, inferred from its parent compound and high LogP, is a critical consideration for formulation and bioavailability studies.

Spectroscopic Profile

Spectroscopic analysis provides a unique fingerprint of a molecule, confirming its structure and purity.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro groups (N=O stretching) and the aromatic C-H and C=C bonds. An FTIR spectrum obtained via the KBr wafer technique is available for this compound.[1][2] The presence of prominent peaks for the nitro groups is a key diagnostic feature.

Synthesis and Reactivity Insights

While a specific, detailed synthesis protocol for this compound was not found in the initial search, its synthesis can be logically inferred from the well-established chemistry of its structural analogues, such as 2,8-Dibromodibenzothiophene. The functionalization of the dibenzothiophene core typically proceeds via electrophilic aromatic substitution.

The diagram below illustrates a representative synthetic workflow for functionalizing the dibenzothiophene core at the 2 and 8 positions, a process analogous to what would be required for nitration.

Caption: Illustrative workflow for synthesizing 2,8-disubstituted dibenzothiophenes.

The reactivity of the dibenzothiophene core is dictated by the electron-withdrawing nature of the nitro groups, which deactivates the aromatic rings towards further electrophilic substitution. Conversely, these groups make the ring system more susceptible to nucleophilic aromatic substitution. The sulfur atom can also be oxidized to the corresponding sulfoxide or sulfone, which further modulates the electronic properties of the molecule.[4]

Safety and Toxicological Profile

A thorough understanding of a compound's hazards is non-negotiable for safe handling and for assessing its potential as a therapeutic agent.

GHS Hazard Classification

According to aggregated GHS information, this compound is classified with the following hazards[1]:

-

Pictogram: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and Precautionary Measures

Based on the GHS classification, the following precautions are essential:

-

Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

-

Response: If swallowed, call a poison center or doctor if you feel unwell. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

Toxicological Context

Experimental Protocols: A Practical Guide

This section provides a standardized, step-by-step methodology for determining a key physicochemical parameter: the melting point, using Differential Scanning Calorimetry (DSC). DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol: Melting Point Determination by DSC

Objective: To accurately determine the melting point and enthalpy of fusion of this compound.

Materials:

-

This compound sample (1-5 mg)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

High-purity nitrogen gas for purging

-

Reference standards for calibration (e.g., Indium)

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference standard (e.g., Indium) according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.

-

Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure the seal is hermetic to prevent any loss of sample due to sublimation. Prepare an identical empty, sealed pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 250°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 360°C).

-

Maintain a constant inert gas (N₂) purge rate (e.g., 50 mL/min) throughout the experiment to create an inert atmosphere.

-

-

Data Analysis:

-

The melting event will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature).

-

The onset temperature of the peak is typically reported as the melting point.

-

The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

-

The diagram below outlines the logical workflow for this experimental protocol.

Caption: Workflow for Melting Point Analysis using Differential Scanning Calorimetry.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its high melting point and lipophilicity, combined with its rigid structure, present both opportunities and challenges for its application in drug discovery and materials science. The presence of reactive nitro groups provides handles for further chemical modification, while also necessitating careful handling due to its hazardous nature. The data and protocols consolidated in this guide offer a robust starting point for researchers, enabling informed experimental design, computational modeling, and safety assessments.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. Retrieved from [Link]

-

Indian Academy of Sciences. (2010). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences, 122(2), 119-124. Retrieved from [Link]

-

Lizarraga, L. E., et al. (2022, September). Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0). U.S. Environmental Protection Agency. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0) - NCBI Bookshelf. Retrieved from [Link]

-

PubChem. (n.d.). 2,8-Dibromodibenzothiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0267467A1 - Process for the preparation of thiophene compounds.

-

PubMed. (2012). Efficient synthesis of benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) and its chemical transformations into precursors for π-conjugated materials. Organic Letters, 14(24), 6138-41. Retrieved from [Link]

Sources

- 1. This compound | C12H6N2O4S | CID 4558365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Dibenzothiophene | 132-65-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

2,8-Dinitrodibenzothiophene CAS number and molecular structure

An In-Depth Technical Guide to 2,8-Dinitrodibenzothiophene for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of interest in materials science and chemical synthesis. We will explore its core chemical identity, molecular structure, physicochemical properties, a validated synthesis protocol, and critical safety information. This guide is intended for researchers, chemists, and professionals in drug development and organic electronics who require a detailed understanding of this molecule's characteristics and potential.

Chemical Identity and Molecular Structure

This compound is a derivative of dibenzothiophene, a tricyclic heterocyclic compound containing a thiophene ring fused to two benzene rings. The addition of two nitro groups (-NO₂) at the 2 and 8 positions significantly alters the electronic properties of the parent molecule, making it a subject of research interest.

The key identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 109041-38-5 | [1] |

| Molecular Formula | C₁₂H₆N₂O₄S | [1] |

| Canonical SMILES | C1=CC2=C(C=C1[O-])C3=C(S2)C=CC(=C3)[O-] | [1] |

| InChIKey | VMQHOWOVMXIROE-UHFFFAOYSA-N |[1] |

Molecular Structure

The structure consists of a planar dibenzothiophene core with nitro groups symmetrically substituted on the outer benzene rings. The strong electron-withdrawing nature of the nitro groups significantly influences the electron density distribution across the aromatic system.

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

While extensive experimental data for this specific compound is not widely published, computed properties provide valuable insights for experimental design.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 274.25 g/mol | [1] |

| Monoisotopic Mass | 274.00482785 Da | [1] |

| Topological Polar Surface Area | 120 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 358 | [1] |

| Form | Expected to be powder or crystals | |

Synthesis Pathway and Rationale

The synthesis of this compound is achieved via electrophilic aromatic substitution on a dibenzothiophene precursor. The methodology is analogous to the synthesis of other substituted dibenzothiophenes, such as the bromination to form 2,8-dibromodibenzothiophene[2].

Causality of Experimental Design

The choice of a nitrating mixture (concentrated nitric and sulfuric acids) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the aromatic stability of the dibenzothiophene core. The reaction conditions must be carefully controlled (e.g., low temperature) to prevent over-nitration and the formation of unwanted byproducts. The sulfur atom and the existing aromatic rings direct incoming electrophiles to the 2 and 8 positions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on standard nitration procedures for aromatic compounds.

-

Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Reagent Addition: Slowly add 10 g of dibenzothiophene (CAS: 132-65-0) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled. Add this nitrating mixture dropwise to the dibenzothiophene solution over 1-2 hours, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours to ensure the reaction goes to completion.

-

Quenching & Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further purify the crude product by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid to yield the final this compound product.

Potential Applications in Research

While specific applications for this compound are not extensively documented, its structural features suggest high potential in materials science. Dibenzothiophene derivatives are foundational building blocks for materials used in organic electronics.[2][3]

-

Organic Electronics (OLEDs/OFETs): The electron-withdrawing nitro groups lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This property is highly desirable for creating n-type semiconductor materials or electron transport layer (ETL) materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[4]

-

Chemical Intermediates: The nitro groups can be readily reduced to amino groups, providing a pathway to synthesize other functionalized molecules like 2,8-diaminodibenzothiophene, which can serve as monomers for high-performance polymers or as precursors for novel dyes.[5]

Safety and Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

|---|---|---|

| Hazard | H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1] | |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[6]

-

PPE: Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[7] For operations that may generate dust, respiratory protection is required.

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Ingestion: If swallowed, rinse mouth and drink 2-4 cupfuls of water. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

Conclusion

This compound is a specialized chemical with significant potential as a building block in organic electronics and advanced material synthesis. Its defining features are the electron-deficient aromatic core and the reactive nitro groups. While it presents handling hazards that require stringent safety measures, its unique electronic properties make it a valuable compound for researchers aiming to develop next-generation functional materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound S-oxide. National Center for Biotechnology Information. [Link]

-

PubChem. This compound-3,7-diamine. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. [Link]

-

Indian Academy of Sciences. Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. [Link]

-

PubChem. 2,8-Dimethyldibenzothiophene. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubMed. Efficient synthesis of benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) and its chemical transformations into precursors for π-conjugated materials. [Link]

-

Matrix Fine Chemicals. 2,8-DIBROMODIBENZOTHIOPHENE | CAS 31574-87-5. [Link]

-

American Journal of Chemistry. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. [Link]

- Google Patents. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.

Sources

- 1. This compound | C12H6N2O4S | CID 4558365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]

- 6. derthon.com [derthon.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and Historical Literature of Dinitrodibenzothiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrodibenzothiophenes (DNDBTs) represent a specialized class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Structurally, they consist of a dibenzothiophene core—a tricyclic system where two benzene rings are fused to a central thiophene ring—functionalized with two nitro groups. While the parent dibenzothiophene is a well-known component of fossil fuels and a subject of extensive research in areas like hydrodesulfurization, its dinitrated derivatives have a more niche but significant history in the chemical literature.

These compounds are of interest due to the potent electrophilic nature conferred by the nitro groups, making them precursors for various functionalized derivatives. Furthermore, like many nitro-PAHs, they are studied for their potential biological activity, including mutagenicity and toxicity, which is a critical consideration in both environmental science and drug development. This guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of dinitrodibenzothiophenes, offering a foundational resource for researchers in the field.

Historical Context and Discovery

The study of dinitrodibenzothiophenes is rooted in the broader history of aromatic chemistry, particularly the exploration of electrophilic nitration reactions on polycyclic aromatic systems. The pioneering work on the nitration of aromatic compounds dates back to the 1830s. In 1834, Mitscherlich first prepared nitrobenzene by treating benzene with fuming nitric acid[1]. The now-standard method of using a mixture of concentrated nitric and sulfuric acids ("mixed acid") was systematically reported by Hofmann and Muspratt in 1845 for the synthesis of mono- and dinitrobenzenes[1]. This set the stage for the exploration of nitration on more complex aromatic systems.

Dibenzothiophene itself was first synthesized in 1870, and its presence in coal tar was confirmed shortly thereafter[2]. However, the systematic study of its derivatives came later. A foundational paper in this area is the 1938 work by Henry Gilman and Arthur L. Jacoby, titled "DIBENZOTHIOPHENE: ORIENTATION AND DERIVATIVES" published in The Journal of Organic Chemistry[1][3][4]. This seminal work explored the reactivity and orientation of substitution on the dibenzothiophene ring system, laying the groundwork for the synthesis of various derivatives, including nitro compounds.

Subsequent research, such as the 1952 paper "Nitro and Amino Derivatives of Dibenzothiophene" by Brown, Nelson, and Wood, provided more specific details on the synthesis of nitrated isomers, including 3,7-dinitrodibenzothiophene[5]. These early studies were crucial in establishing the reaction conditions and characterizing the primary isomers formed during the dinitration of dibenzothiophene.

A significant challenge frequently encountered in the nitration of dibenzothiophene is the concurrent oxidation of the sulfur atom. The sulfur in the thiophene ring is susceptible to oxidation by nitric acid, leading to the formation of dibenzothiophene-5-oxide (a sulfoxide) and dibenzothiophene-5,5-dioxide (a sulfone)[1][6]. This side reaction not only reduces the yield of the desired nitro compounds but also alters the directing effects for electrophilic substitution. The sulfone group, for instance, is deactivating and directs substitution to the meta positions relative to the sulfur bridge[1].

Synthesis and Chemical Reactivity

The primary method for synthesizing dinitrodibenzothiophenes is the direct electrophilic nitration of the parent dibenzothiophene molecule. The regioselectivity of this reaction is dictated by the electron-donating effect of the sulfur atom, which directs electrophiles to the positions para to it (positions 2 and 8) and to a lesser extent, the positions meta to it (positions 3 and 7).

Key Isomers: 2,8- and 3,7-Dinitrodibenzothiophene

Direct dinitration of dibenzothiophene typically yields a mixture of isomers, with the 2,8- and 3,7-dinitrodibenzothiophenes being the most commonly reported. The formation of these isomers is a result of the directing effects of the heterocyclic core and the first nitro group added.

-

2,8-Dinitrodibenzothiophene: This isomer is formed by nitration at the two positions para to the sulfur atom.

-

3,7-Dinitrodibenzothiophene: This isomer results from nitration at the two meta positions.

The ratio of these isomers can be influenced by the reaction conditions, such as the choice of nitrating agent, temperature, and reaction time.

Historical Synthesis Protocol: Nitration of Dibenzothiophene-5-oxide

The work by Brown, Nelson, and Wood (1952) provides a detailed historical method for the synthesis of 3,7-dinitrodibenzothiophene, which cleverly circumvents the issue of sulfur oxidation by starting with the already oxidized dibenzothiophene-5-oxide[5]. The sulfoxide group is a meta-director, leading to the preferential formation of the 3,7-dinitro derivative. The sulfoxide is then reduced back to the sulfide.

Step-by-Step Protocol (Adapted from Brown et al., 1952):

-

Dinitration of Dibenzothiophene-5-oxide:

-

Dibenzothiophene-5-oxide is dissolved in concentrated sulfuric acid.

-

The solution is cooled to 10-15°C.

-

A solution of 100% nitric acid is added slowly, maintaining the temperature between 10-15°C.

-

The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature over 30 minutes.

-

The reaction mixture is poured onto ice to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and air-dried.

-

The crude 3,7-dinitrodibenzothiophene-5-oxide is recrystallized from acetone.

-

-

Reduction to 3,7-Dinitrodibenzothiophene:

-

The purified 3,7-dinitrodibenzothiophene-5-oxide is dissolved in glacial acetic acid at 80°C.

-

Concentrated hydrobromic acid is added.

-

The reaction is allowed to proceed for 30 minutes, during which a yellow precipitate of 3,7-dinitrodibenzothiophene forms.

-

The product is collected by filtration, washed with water, and air-dried.

-

This two-step process highlights the chemical strategy employed by early researchers to control isomer formation and manage the reactivity of the sulfur heteroatom.

Conceptual Modern Synthesis Workflow

A modern approach to the synthesis of dinitrodibenzothiophenes would prioritize higher yields, better control over isomer ratios, and safer reagents. While direct nitration remains a viable method, purification of the resulting isomer mixture can be challenging.

Below is a conceptual workflow for a modern synthesis and purification process.

Caption: Modern synthesis and purification workflow for dinitrodibenzothiophenes.

Physicochemical Properties and Characterization

The characterization of dinitrodibenzothiophene isomers relies on standard analytical techniques. The physical and spectroscopic properties are key to confirming the identity and purity of each isomer.

| Property | This compound | 3,7-Dinitrodibenzothiophene | Reference |

| CAS Number | 109041-38-5 | 59005-75-3 | [6][7] |

| Molecular Formula | C₁₂H₆N₂O₄S | C₁₂H₆N₂O₄S | [6][7] |

| Molecular Weight | 274.25 g/mol | 274.26 g/mol | [6][7] |

| Melting Point | Data not readily available | Data not readily available | |

| Appearance | Likely a crystalline solid | Likely a yellow crystalline solid | [5] |

| ¹H NMR | Data not readily available | Data not readily available | |

| ¹³C NMR | Data not readily available | Data not readily available | |

| IR Spectra | Available on PubChem/SpectraBase | Data not readily available | [4] |

Note: Detailed, assigned NMR data and melting points for purified isomers are not consistently available in publicly accessible literature, highlighting a gap in the comprehensive characterization of these specific compounds.

Analytical Methodologies

The separation and identification of dinitrodibenzothiophene isomers from a reaction mixture or an environmental sample require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

Conceptual HPLC Separation

HPLC is particularly well-suited for separating structural isomers. For non-polar aromatic compounds like DNDBTs, a reversed-phase column is typically used. Columns with stationary phases capable of π-π interactions, such as those functionalized with pyrenyl or nitrophenyl groups, can offer enhanced selectivity for aromatic isomers[8].

Conceptual HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) or a specialized PAH column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of the DNDBTs (typically in the UV range).

-

Temperature: 30°C.

Conceptual GC-MS Analysis Workflow

GC-MS is a powerful technique for both separation and identification, providing both retention time data and a mass spectrum for structural confirmation.

Caption: Conceptual workflow for the GC-MS analysis of dinitrodibenzothiophenes.

This method allows for the separation of isomers based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides a fragmentation pattern that can be used to confirm the molecular weight and structure[9][10].

Toxicological and Environmental Significance

Nitrated polycyclic aromatic hydrocarbons are a class of compounds known for their mutagenic and carcinogenic properties. This activity often arises from the metabolic reduction of the nitro groups to reactive hydroxylamines, which can then form adducts with DNA.

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds[11][12][13]. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth)[11][13]. The test measures the rate at which a test chemical can cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-free medium[11][13]. A positive Ames test is a strong indicator that a compound is a mutagen and a potential carcinogen[11][12][13].

While the broader class of nitro-PAHs has been extensively studied, specific mutagenicity data for dinitrodibenzothiophene isomers is not widely available in the public literature. However, based on the known properties of similar compounds, it is reasonable to hypothesize that they would exhibit mutagenic activity. Any research or development involving these compounds should be conducted with appropriate safety precautions, assuming them to be potentially mutagenic until proven otherwise.

Conclusion and Future Outlook

The study of dinitrodibenzothiophenes, initiated by the foundational work of chemists like Gilman and Jacoby, provides a fascinating window into the reactivity of heterocyclic aromatic systems. The historical literature details the challenges of their synthesis, particularly the competition between nitration and sulfur oxidation, and the clever strategies developed to overcome these hurdles.

While the primary isomers have been synthesized and identified, there remain gaps in the publicly available data, especially concerning detailed modern characterization (e.g., assigned ¹H and ¹³C NMR spectra) and specific toxicological profiles. For drug development professionals, these compounds may serve as versatile scaffolds, where the nitro groups can be reduced to amines and further functionalized. For environmental scientists and toxicologists, a more thorough investigation into the mutagenicity and environmental fate of dinitrodibenzothiophene isomers is warranted to fully assess their potential impact. Future research should focus on filling these knowledge gaps to provide a more complete understanding of this intriguing class of compounds.

References

-

Gilman, H., & Jacoby, A. L. (1938). DIBENZOTHIOPHENE: ORIENTATION AND DERIVATIVES. The Journal of Organic Chemistry, 03(2), 108–119. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Ames test. Retrieved from [Link]

-

LookChem. (n.d.). 3,7-dinitro-dibenzothiophene. Retrieved from [Link]

-

Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test. (2016). Journal of Clinical Pediatric Dentistry. [Link]

-

Dhayalan, V., Clement, J. A., Jagan, R., & Mohanakrishnan, A. K. (2009). Palladium Catalyzed Syntheses of Dibenzothiophenes by Ring-Closure of 2-Iodinated Diaryl Thioether. European Journal of Organic Chemistry, 2009(4), 531-539. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Nayak, S. K., Ram, M. K., & Kumar, A. (2008). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences, 120(2), 235-243. [Link]

-

Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

Biology Lectures. (2020, July 13). Ames test ( Technique to determine mutagenic potential) [Video]. YouTube. [Link]

-

Your Medicine. (2022, June 29). Ames Test II Detection of possible mutagens II Experiment to check mutations using Ames Test [Video]. YouTube. [Link]

-

NACALAI TESQUE, INC. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

-

White, D. E., Stewart, I. C., Seashore-Ludlow, B. A., Grubbs, R. H., & Stoltz, B. M. (2011). A general enantioselective route to the chamigrene natural product family. Tetrahedron, 67(35), 6612-6623. [Link]

-

Royal Society of Chemistry. (2012). 1H NMR and 13C NMR spectral date of compounds. Retrieved from [Link]

-

Atanasova, M., & Zlatkov, A. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1020. [Link]

-

Christiansen, R. G., & Sandin, R. B. (1948). Some Derivatives of Dibenzothiophene. Journal of the American Chemical Society, 70(5), 1748–1749. [Link]

-

Kayahara, E., Xue, Z., & Yamago, S. (2016). Synthesis and physical properties of[6]cyclo-3,7-dibenzo[b,d]thiophene and its S,S-dioxide. Canadian Journal of Chemistry, 95(3), 315-321. [Link]

-

Ashraf, S., Ali, N., & Akhtar, K. (2009). Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp. FEMS Microbiology Letters, 301(1), 2-8. [Link]

-

Galimberti, F., et al. (2018). Methyldibenzothiophene isomer ratio in crude oils: Gas chromatography tandem mass spectrometry analysis. Fuel, 223, 31-38. [Link]

-

Waldecker, B., Kafuta, K., & Alcarazo, M. (2019). Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Organic Syntheses, 96, 258-276. [Link]

-

Lombeck, F., et al. (2013). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. CrystEngComm, 15(46), 10044-10052. [Link]

-

Royal Society of Chemistry. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Retrieved from [Link]

- Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.

-

Gilman, H., & Jacoby, A. L. (1938). DIBENZOTHIOPHENE: ORIENTATION AND DERIVATIVES. The Journal of Organic Chemistry, 3(2), 108-119. [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.). [Link]

-

A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8243. [Link]

-

Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. (2020). Polymers, 12(11), 2517. [Link]

-

Brown, R. K., Nelson, N. A., & Wood, J. C. (1952). Nitro and Amino Derivatives of Dibenzothiophene. Journal of the American Chemical Society, 74(5), 1165–1167. [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS), in silico and in vitro investigations of antioxidant and anti-inflammatory activities of Sinapis alba L. seed essential oil. (2022). Journal of Ethnopharmacology, 294, 115349. [Link]

-

Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][7][11]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (2022). Molecules, 27(15), 4983. [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. thno.org [thno.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. repository.unar.ac.id [repository.unar.ac.id]

- 10. mdpi.com [mdpi.com]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 13. youtube.com [youtube.com]

Spectroscopic Data of 2,8-Dinitrodibenzothiophene: A Comprehensive Technical Guide for Researchers

Introduction

2,8-Dinitrodibenzothiophene is a nitroaromatic sulfur heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electron-withdrawing nature of the two nitro groups, imparts unique electronic and photophysical properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and potential applications. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established spectroscopic principles.

Molecular Structure and Isomerism

Dibenzothiophene possesses a numbering system that allows for several possible dinitro-substituted isomers. The 2,8-disubstitution pattern, as depicted below, results in a molecule with C₂ᵥ symmetry. This symmetry has important implications for its spectroscopic signatures, particularly in NMR, where it leads to a simplified spectrum due to the chemical equivalence of several protons and carbons.

Caption: Molecular Structure of this compound.

Synthesis of this compound: A Mechanistic Approach

A reliable method for the synthesis of this compound involves the direct nitration of dibenzothiophene. This electrophilic aromatic substitution reaction is guided by the directing effects of the sulfur atom and the aromatic rings.

Experimental Protocol: Nitration of Dibenzothiophene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve dibenzothiophene in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and acetic anhydride. Cool the solution in an ice-salt bath to 0-5 °C.

-

Preparation of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the dropping funnel. The use of a mixed acid is crucial as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.

-

Electrophilic Substitution: Add the nitrating mixture dropwise to the cooled dibenzothiophene solution while maintaining the temperature below 10 °C to control the exothermic reaction and minimize side-product formation. The sulfur atom in the dibenzothiophene ring is an ortho-, para-director. However, steric hindrance at the 1 and 9 positions favors substitution at the 2, 3, 7, and 8 positions. The 2 and 8 positions are electronically activated and are the preferred sites for electrophilic attack.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide, to yield the final product as a crystalline solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₆N₂O₄S | PubChem[1] |

| Molecular Weight | 274.25 g/mol | PubChem[1] |

| Exact Mass | 274.0048 g/mol | PubChem[1] |

Fragmentation Analysis:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 274. The fragmentation pattern is likely to be dominated by the loss of the nitro groups. Key expected fragments include:

-

[M - NO₂]⁺ (m/z 228): Loss of one nitro group.

-

[M - 2NO₂]⁺ (m/z 182): Loss of both nitro groups, leading to the dibenzothiophene radical cation.

-

[M - O]⁺ and [M - NO]⁺: Fragments arising from rearrangements and subsequent loss of oxygen or nitric oxide from the nitro groups.

Caption: Predicted mass spectral fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational modes of the aromatic rings and the nitro groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1585 | Aromatic C=C stretch | Medium |

| 1550 - 1475 | Asymmetric NO₂ stretch | Strong |

| 1500 - 1400 | Aromatic C=C stretch | Medium |

| 1360 - 1290 | Symmetric NO₂ stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Interpretation:

The most characteristic peaks in the IR spectrum of this compound are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups. The presence of these two intense bands is a definitive indicator of the dinitro substitution. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic rings are observed in the 1600-1400 cm⁻¹ region. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the C₂ᵥ symmetry of this compound, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, each integrating to two protons. The electron-withdrawing nitro groups will cause a significant downfield shift of the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.5 - 8.8 | Doublet | ~ 2.0 | H-1, H-9 |

| ~ 8.2 - 8.4 | Doublet of doublets | ~ 8.5, 2.0 | H-3, H-7 |

| ~ 7.8 - 8.0 | Doublet | ~ 8.5 | H-4, H-6 |

Rationale for Assignments:

-

H-1 and H-9: These protons are ortho to the nitro groups and are expected to be the most deshielded, appearing furthest downfield. They will appear as doublets due to coupling with H-3 and H-7, respectively.

-

H-3 and H-7: These protons are meta to the nitro groups and will be less deshielded than H-1 and H-9. They will appear as doublets of doublets due to coupling with both their ortho and para protons.

-

H-4 and H-6: These protons are para to the nitro groups and ortho to the sulfur atom. They are expected to be the most upfield of the aromatic protons and will appear as doublets due to coupling with H-3 and H-7, respectively.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum is expected to show six signals for the twelve carbons due to the molecule's symmetry. The carbons directly attached to the electron-withdrawing nitro groups will be significantly deshielded.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 152 | C-2, C-8 |

| ~ 138 - 142 | C-4a, C-5a |

| ~ 132 - 135 | C-9a, C-9b |

| ~ 128 - 131 | C-4, C-6 |

| ~ 124 - 127 | C-1, C-9 |

| ~ 120 - 123 | C-3, C-7 |

Rationale for Assignments:

-

C-2 and C-8: These carbons are directly attached to the nitro groups and will be the most downfield.

-

C-4a, C-5a, C-9a, C-9b: These are the quaternary carbons of the fused ring system. Their chemical shifts are influenced by their position within the aromatic system and proximity to the sulfur atom and nitro groups.

-

C-4, C-6, C-1, C-9, C-3, C-7: These are the protonated aromatic carbons. Their chemical shifts are influenced by the electronic effects of the nitro groups and the sulfur atom.

Caption: Predicted NMR assignments for this compound.

Conclusion

This technical guide provides a detailed analysis of the key spectroscopic data for this compound. The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy offers a powerful toolkit for the unequivocal identification and structural elucidation of this important molecule. The presented data and interpretations, grounded in fundamental spectroscopic principles, serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

-

Pongoh, E. J., Rumampuk, R. J., Paat, V., & Soputan, J. (n.d.). 1 H-NMR and 13 C-NMR Spectroscopic Data. ResearchGate. Retrieved from a relevant scientific publication.[2]

-

BenchChem. (2025). A Comparative Analysis of Nitro-Substituted Benzothiophenes: Synthesis, Properties, and Biological Activities. BenchChem.[3]

-

Kuznetsova, S. A., Gak, A. S., Nelyubina, Y. V., Larionov, V. A., Li, H., North, M., ... & Belokon, Y. N. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134.[4]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[5]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

National Institute of Standards and Technology. (n.d.). Dibenzothiophene. NIST Chemistry WebBook.[6]

-

Thavornpradit, S., Usama, S. M., Park, G. K., Shrestha, J. P., Nomura, S., Baek, Y., ... & Burgess, K. (n.d.). SUPPORTING MATERIALS QuatCy: A Quaternary Ammonium Heptamethine Cyanine Modification With Improved Characteristics.[1]

-

Al-Hilfi, R. S., Al-Ameri, N. Z., & Al-Asadi, M. J. (2023). One-Pot Synthesis, Antibacterial Activity and Study the Inhibition Corrosion on Carbone Steel Alloy in Acid Media of 5-Phenyl-1,3,5-Dithiazinane & Cationic Surfactants. ResearchGate.[7]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link].

Sources

thermal stability and decomposition of 2,8-Dinitrodibenzothiophene

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,8-Dinitrodibenzothiophene

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of this compound. Given the limited direct experimental data on this specific molecule in publicly accessible literature, this document establishes a robust, first-principles approach. It draws upon established methodologies for energetic materials and analogous data from well-characterized nitroaromatic compounds. The guide is structured to provide researchers, scientists, and drug development professionals with the necessary theoretical grounding and practical protocols to safely characterize this and similar energetic molecules. Key sections detail experimental design using thermoanalytical techniques, predict decomposition behavior based on chemical structure, and outline the kinetic analysis required for a complete safety and performance profile.

Introduction: The Context of this compound

Dibenzothiophene is a sulfur-containing heterocyclic compound known for its high thermal stability, a property derived from its rigid, aromatic tricyclic structure.[1] The introduction of two nitro (-NO₂) groups, potent explosophores, onto this robust backbone at the 2 and 8 positions creates this compound, a molecule of significant interest as a potential energetic material. Such materials are sought for applications requiring a combination of high energy output and thermal insensitivity.[2]

Understanding the thermal stability of any energetic material is paramount. It dictates the safe handling, storage, and processing parameters and is a critical determinant of its performance characteristics. The decomposition of such materials is typically a highly exothermic process, and an uncontrolled reaction can lead to catastrophic failure.[3] Therefore, a thorough characterization of thermal behavior, including onset of decomposition, energy release, and decomposition kinetics, is a non-negotiable step in its development.

This guide will proceed by outlining the state-of-the-art experimental techniques used to probe thermal stability, followed by a predictive analysis of the decomposition mechanism and kinetics of this compound based on foundational principles of nitroaromatic chemistry.

Part 1: Methodologies for Comprehensive Thermal Hazard Assessment

A multi-technique approach is essential for a complete and reliable assessment of thermal stability. The primary tools for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often performed simultaneously (TGA-DSC/STA).[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is the primary technique for identifying the onset temperature of decomposition (Tonset), the peak temperature of the exothermic event (Tpeak), and quantifying the total energy released (ΔHd).

-

Sample Preparation: Carefully weigh 0.5–2.0 mg of this compound into a high-pressure gold-plated stainless steel crucible. Using a small sample mass is crucial to prevent instrument damage from a rapid, high-energy release.

-

Crucible Sealing: Hermetically seal the crucible. This ensures that the decomposition occurs under a self-generated pressure, which is more representative of real-world scenarios where gaseous products are confined.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min to provide a controlled, non-oxidative atmosphere.[4]

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, typically 30-50°C.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well beyond the decomposition event (e.g., 400-500°C).[7]

-

Causality: A heating rate of 10°C/min is a standard choice that balances resolution and experimental time. Slower rates can provide better resolution of complex events, while faster rates can shift decomposition to higher temperatures.

-

-

Data Analysis:

-

Plot the heat flow (W/g) against temperature (°C).

-

Determine the extrapolated onset temperature (Tonset) of the decomposition exotherm.

-

Identify the peak temperature (Tpeak) of the exotherm.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd in J/g).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6] It is used to determine the temperature range over which decomposition occurs and to quantify the mass loss associated with the event. This can provide insights into the stoichiometry of the decomposition reaction and the volatility of the products.

-

Sample Preparation: Weigh 2–5 mg of this compound into an open ceramic or alumina crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (e.g., nitrogen) at 30-50 mL/min.

-

-

Thermal Program:

-

Equilibrate at a starting temperature of 30-50°C.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where no further mass loss is observed (e.g., 600-800°C).[7]

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Plot the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum mass loss rate.

-

Correlate the mass loss steps with the thermal events observed in the DSC.

-

Integrated Experimental Workflow

A logical workflow ensures that all necessary data for a thorough thermal hazard analysis is collected efficiently. This involves a combination of DSC and TGA, often coupled with kinetic analysis.

Caption: Workflow for Thermal Stability Assessment.

Part 2: Predicted Thermal Behavior and Decomposition Pathway

In the absence of direct experimental data, the thermal behavior of this compound can be predicted by examining its structural components: the dibenzothiophene core and the nitro groups.

Expected Thermal Profile

The dibenzothiophene backbone is known to be highly thermally stable. The driving force for decomposition will be the energetic nitro groups. The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[8][9] This is a highly exothermic process.

-

DSC: A sharp, single-stage exotherm is anticipated, characteristic of a rapid decomposition reaction following an initial bond-breaking event. The onset temperature would likely be in the range of 250-350°C, typical for dinitro-aromatic compounds.[10]

-

TGA: A corresponding rapid, single-stage mass loss is expected, coinciding with the DSC exotherm. The total mass loss may not reach 100% if a stable, carbonaceous residue is formed.

Table 1: Predicted Thermoanalytical Data for this compound (Hypothetical)

| Parameter | Predicted Value | Rationale / Analog Compound |

| DSC Tonset (°C) | 270 - 320 | Based on decomposition of dinitrophenylhydrazones (>250°C) and TATB (~347°C).[10][11] |

| DSC Tpeak (°C) | 290 - 350 | Follows the onset temperature, typical for nitroaromatics.[11] |

| ΔHd (kJ/mol) | 200 - 400 | Energetic release is expected to be significant due to two nitro groups. |

| TGA Mass Loss (%) | 70 - 90% | Expecting release of gaseous products (NO₂, CO₂, N₂) with some solid residue. |

Note: These values are predictive and require experimental verification.

Proposed Initial Decomposition Pathway

The weakest bond in the this compound molecule is expected to be the carbon-nitro bond (C-NO₂). The thermal decomposition is therefore predicted to initiate via the homolytic cleavage of this bond to release nitrogen dioxide (•NO₂) radicals.[8] This initial step is often rate-limiting and triggers a cascade of subsequent, rapid exothermic reactions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. DSC & TGA | PPT [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. معاينة Synthesis and Study of the Physical,Thermal,Chemical,and Biological Properties of 2,4-Dinitrophenylhydrazones of Substituted Chalcones [jhas-bwu.com]

- 11. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,8-Dinitrodibenzothiophene in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,8-dinitrodibenzothiophene. Given the limited direct quantitative solubility data in publicly accessible literature, this document establishes a predictive framework based on fundamental principles of chemical interactions and the known behavior of structurally analogous compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers, scientists, and drug development professionals to confidently handle and utilize this compound in their work.

Introduction: Understanding the Significance of Solubility

This compound is a nitroaromatic heterocyclic compound with a rigid, planar structure. Its molecular formula is C₁₂H₆N₂O₄S[1]. The solubility of a compound is a critical physicochemical parameter that governs its behavior in various applications, including chemical reactions, purifications, formulations, and biological assays. A thorough understanding of a compound's solubility profile is paramount for efficient experimental design and the generation of reliable and reproducible results. This guide will delve into the theoretical underpinnings of this compound's solubility and provide a practical approach to its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound, featuring a large, nonpolar dibenzothiophene core and two highly polar nitro groups, results in a molecule with significant polarity. This duality is the primary determinant of its solubility in various organic solvents. The principle of "like dissolves like" is the cornerstone for predicting solubility behavior[2][3].

Expected Solubility Trends:

-

Polar Aprotic Solvents: Solvents in this category, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, are anticipated to be effective at dissolving this compound. These solvents possess a significant dipole moment that can engage in strong dipole-dipole interactions with the polar nitro groups of the solute.

-

Polar Protic Solvents: Alcohols like methanol and ethanol are expected to show moderate to good solubility. While they can act as hydrogen bond donors and acceptors, the large nonpolar surface area of the dibenzothiophene ring system may limit miscibility compared to polar aprotic solvents.

-

Nonpolar Solvents: Solvents with low polarity, such as hexane, cyclohexane, and toluene, are predicted to be poor solvents for this compound. The energy required to overcome the strong intermolecular forces between the polar solute molecules would not be sufficiently compensated by the weak van der Waals forces established with nonpolar solvent molecules.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform, being of intermediate polarity, are likely to exhibit some degree of solubility.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound |

| Hexane | C₆H₁₄ | Nonpolar | Low |

| Toluene | C₇H₈ | Nonpolar | Low to Moderate |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderate |

| Acetone | C₃H₆O | Polar Aprotic | High |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderate to High |

| Methanol | CH₄O | Polar Protic | Moderate |

| Ethanol | C₂H₆O | Polar Protic | Moderate |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Very High |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through empirical measurement. The isothermal equilibrium shake-flask method is a robust and widely accepted technique.

3.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow:

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

potential environmental occurrence of nitrated dibenzothiophenes

An In-depth Technical Guide to the Potential Environmental Occurrence of Nitrated Dibenzothiophenes

Prepared by: Gemini, Senior Application Scientist

Introduction

Within the vast class of polycyclic aromatic hydrocarbons (PAHs), a group of persistent environmental pollutants, lies a subclass of sulfur-containing heterocyclic PAHs (S-PACs). Among these, dibenzothiophene (DBT) is a significant component of crude oil, coal, and other fossil fuels.[1][2] Its inherent presence in these materials ensures its release into the environment through both natural and anthropogenic processes. Concurrently, the nitration of PAHs to form nitrated polycyclic aromatic hydrocarbons (NPAHs) is a well-documented phenomenon, giving rise to compounds that are often more mutagenic and carcinogenic than their parent molecules.[3][4] NPAHs are introduced into the environment either directly from combustion sources or through secondary atmospheric reactions.[3]

This guide addresses the intersection of these two realities: the potential environmental occurrence, formation, and analysis of nitrated dibenzothiophenes (NDBTs). As an understudied subclass of NPAHs, NDBTs represent a potential blind spot in environmental monitoring and risk assessment. This document provides a foundational framework for researchers, scientists, and environmental professionals, synthesizing established principles of PAH chemistry to build a predictive understanding of NDBT behavior in the environment. We will explore the probable sources, formation mechanisms, and environmental fate of NDBTs, and provide a detailed, field-proven analytical methodology for their detection and quantification.

Physicochemical Properties of the Parent Compound: Dibenzothiophene (DBT)